1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
The compound 1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group. The 2-chlorobenzoyl moiety at the N1 position introduces steric and electronic effects that may influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-17-4-2-1-3-16(17)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)15-7-5-14(23)6-8-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRINSVEEBMLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a piperazine ring and a triazolo[4,5-d]pyrimidine moiety, which are known to impart various biological activities. This article delves into the compound's biological activity, highlighting its pharmacological effects, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClFN7O
- Molecular Weight : 437.9 g/mol
- IUPAC Name : (2-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
The presence of multiple functional groups in this compound suggests a diverse range of interactions within biological systems.
Antitumor Activity
Research has indicated that compounds containing triazole and pyrimidine rings exhibit notable antitumor properties. A study demonstrated that derivatives of triazolo[4,5-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of similar triazole-based compounds has been well-documented. Compounds with triazole moieties have shown efficacy against both bacterial and fungal strains. For example, derivatives have been reported to exhibit antibacterial activity comparable to standard antibiotics like chloramphenicol .
Neuropharmacological Effects
The piperazine ring is associated with various neuropharmacological effects. Compounds containing this structure have been explored for their anticonvulsant properties. Studies indicate that certain derivatives can modulate GABAergic neurotransmission, providing a basis for their use in treating seizure disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(2-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step reactions including cyclization and functional group modifications. The structure-activity relationship (SAR) studies suggest that variations in substituents on the piperazine and triazole rings significantly influence the biological activity of these compounds.
Case Studies
- Anticancer Research :
- Antimicrobial Screening :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Triazolo[4,5-d]Pyrimidine Derivatives
- Compound 16m (): Shares the triazolo[4,5-d]pyrimidine core but incorporates a thio-propanol chain and cyclopropylamino group. These modifications enhance solubility and antiplatelet activity, highlighting the role of auxiliary substituents in biological efficacy .
- Compound 7v (): Replaces the piperazine with a cyclopentane-triol group, demonstrating how core ring saturation impacts metabolic stability .
Pyridazinone and Pyrazolopyrimidinone Analogs
- T1–T12 (): Pyridazinone derivatives with (2-fluorophenyl)piperazine substituents.
- MK8 (): A pyrazolo[1,5-a]pyrimidinone with a 4-fluorophenyl group. The pyrazolone core may improve hydrogen-bonding interactions but lacks the triazole’s rigidity .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl Groups: Fluorophenyl substituents (e.g., in and ) enhance electronegativity and bioavailability compared to chlorophenyl analogs (), which may increase metabolic resistance .
Piperazine Modifications :
- 1-(4-Chlorophenyl)piperazine (): A simpler analog lacking the triazolo pyrimidine core, underscoring the importance of fused heterocycles for multitarget engagement .
- Morpholinyl-piperazine hybrids (): Morpholine rings enhance solubility but may reduce CNS penetration compared to aromatic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
